4-trans-Hydroxy glibenclamide-13C,d4

Description

BenchChem offers high-quality 4-trans-Hydroxy glibenclamide-13C,d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-trans-Hydroxy glibenclamide-13C,d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H28ClN3O6S |

|---|---|

Molecular Weight |

515.0 g/mol |

IUPAC Name |

5-chloro-N-[2-[4-[(4-deuterio-4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio(113C)methoxy)benzamide |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i1+1D3,18D |

InChI Key |

IUWSGCQEWOOQDN-DVTZPOFQSA-N |

Isomeric SMILES |

[2H]C1(CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)O[13C]([2H])([2H])[2H])O |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-trans-Hydroxy glibenclamide-13C,d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-trans-Hydroxy glibenclamide-13C,d4, a key analytical tool in the study of the widely-used anti-diabetic drug, glibenclamide (also known as glyburide). This isotopically labeled metabolite serves as a crucial internal standard for quantitative bioanalytical assays, enabling precise and accurate pharmacokinetic and metabolic studies.

Core Compound Specifications

4-trans-Hydroxy glibenclamide-13C,d4 is the 4-trans-hydroxy metabolite of glibenclamide, labeled with carbon-13 and deuterium (B1214612) isotopes. This labeling provides a distinct mass signature, allowing it to be differentiated from its endogenous, unlabeled counterpart in mass spectrometry-based analyses.[1][2]

| Property | Value | Reference |

| Chemical Name | 5-chloro-N-[2-[4-[[[[(1R,4R)-4-hydroxycyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxy-benzamide-13C,d4 | [1] |

| CAS Number | 23155-00-2 (unlabeled) | [1] |

| Molecular Formula | C₂₂¹³CH₂₄D₄ClN₃O₆S | [1] |

| Molecular Weight | Approximately 515.0 g/mol | [1] |

| Appearance | White crystalline powder | [3] |

| Purity | ≥97% (by HPLC) | [1][3] |

| Solubility | Soluble in DMSO and methanol (B129727) | |

| Storage | -20°C for long-term storage | [3] |

Mechanism of Action of the Parent Compound and its Metabolites

Glibenclamide and its active metabolites, including 4-trans-Hydroxy glibenclamide, exert their glucose-lowering effects primarily by stimulating insulin (B600854) secretion from pancreatic β-cells.[4][5][6] This action is mediated through the inhibition of ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[4][5] The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[4]

Application in Pharmacokinetic Studies

The primary application of 4-trans-Hydroxy glibenclamide-13C,d4 is as an internal standard in bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of glibenclamide and its metabolites in biological matrices such as plasma and urine.[7][8] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.

Experimental Workflow

A typical pharmacokinetic study workflow involving the use of 4-trans-Hydroxy glibenclamide-13C,d4 as an internal standard is outlined below.

Experimental Protocols

The following is a synthesized, representative protocol for the quantification of glibenclamide and its metabolites in human plasma using 4-trans-Hydroxy glibenclamide-13C,d4 as an internal standard, based on methodologies described in the literature.[7][8][9][10]

Preparation of Stock and Working Solutions

-

Analyte Stock Solution: Prepare a stock solution of unlabeled 4-trans-Hydroxy glibenclamide in methanol or DMSO at a concentration of 1 mg/mL.

-

Internal Standard Stock Solution: Prepare a stock solution of 4-trans-Hydroxy glibenclamide-13C,d4 in methanol or DMSO at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions in an appropriate solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution should be prepared at a fixed concentration.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Typical Conditions |

| LC System | UHPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to separate the analytes from matrix components (e.g., 5-95% B over 5 minutes) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MRM Transitions | Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized. |

| - Unlabeled Analyte | e.g., m/z 510.1 -> [product ion] |

| - Labeled IS | e.g., m/z 515.1 -> [product ion] |

Pharmacokinetic Data of Glibenclamide

The following table summarizes key pharmacokinetic parameters of glibenclamide from a study in diabetic patients. These parameters are typically determined using methods that employ a labeled internal standard like 4-trans-Hydroxy glibenclamide-13C,d4 for accurate quantification.

| Parameter | Value (Mean ± SD or Range) | Reference |

| Tmax (Time to peak concentration) | 1.62 - 2.09 hours | [11] |

| Cmax (Peak plasma concentration) | Dose-dependent | [12] |

| t½ (Elimination half-life) | 4.42 - 8.08 hours | [11] |

| CL/f (Apparent oral clearance) | 1.94 - 3.09 L/h | [11] |

| Vd/f (Apparent volume of distribution) | 14.63 - 32.48 L | [11] |

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or scientific advice. The experimental protocols provided are representative and may require optimization for specific applications and instrumentation. Always refer to the manufacturer's specifications and relevant scientific literature for detailed procedures and safety information.

References

- 1. Buy 4-trans-Hydroxy glibenclamide-13C,d4 (EVT-12506828) [evitachem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-trans-Hydroxy-glibenclamide - CAS-Number 23155-00-2 - Order from Chemodex [chemodex.com]

- 4. What is the mechanism of Glyburide? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of a sensitive LC-MS assay for quantification of glyburide and its metabolite 4-transhydroxy glyburide in plasma and urine: an OPRU Network study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Population pharmacokinetic modeling of glibenclamide in poorly controlled South African type 2 diabetic subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic and pharmacodynamic studies of glibenclamide in non-insulin dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

4-trans-Hydroxy glibenclamide-13C,d4 chemical structure and properties

An In-depth Technical Guide to 4-trans-Hydroxy glibenclamide-13C,d4

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental considerations for 4-trans-Hydroxy glibenclamide-13C,d4, a labeled active metabolite of the antidiabetic drug glibenclamide. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic studies.

Introduction

4-trans-Hydroxy glibenclamide-13C,d4 is an isotopically labeled version of 4-trans-Hydroxy glibenclamide, a primary active metabolite of glibenclamide (also known as glyburide).[1][2][3][4] Glibenclamide is a second-generation sulfonylurea medication widely used in the management of type 2 diabetes mellitus.[1][5] The introduction of carbon-13 and deuterium (B1214612) labels makes this compound a valuable tool for pharmacokinetic and metabolic pathway studies, allowing for its precise tracing and quantification in biological systems.[1]

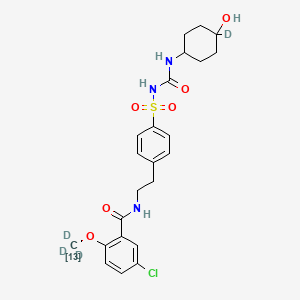

Chemical Structure and Properties

The chemical structure of 4-trans-Hydroxy glibenclamide-13C,d4 is characterized by a chlorobenzene (B131634) ring, a sulfonylurea moiety, and a hydroxyl group at the 4-position of the cyclohexyl ring.[1] The isotopic labels are incorporated into the methoxy (B1213986) and cyclohexyl groups.

Chemical Structure Diagram

Caption: 2D chemical structure of 4-trans-Hydroxy glibenclamide-13C,d4.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-trans-Hydroxy glibenclamide-13C,d4.

| Property | Value | Reference |

| IUPAC Name | 5-chloro-N-[2-[4-[(4-deuterio-4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio(113C)methoxy)benzamide | [1] |

| Synonyms | 4-trans-Hydroxycyclohexyl glyburide-13C,d4, 4-trans-Hydroxyglyburide-13C,d4 | [2][3] |

| Molecular Formula | C₂₃H₂₈ClN₃O₆S | [1] |

| Molecular Weight | Approximately 515.0 g/mol | [1] |

| CAS Number | 23155-00-2 (for the unlabeled compound) | [1][2][3] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 163 - 164 °C | [1][2] |

| Solubility | Soluble in DMSO and methanol | [1][2][3] |

| Purity | ≥97% (HPLC) | [1][2] |

| InChI Key | IUWSGCQEWOOQDN-DVTZPOFQSA-N | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O | [1] |

Biological Activity and Mechanism of Action

As an active metabolite of glibenclamide, 4-trans-Hydroxy glibenclamide-13C,d4 is expected to exhibit similar pharmacological effects. The primary mechanism of action for sulfonylureas involves the stimulation of insulin (B600854) secretion from pancreatic β-cells.[1][5] This process is initiated by the binding of the compound to the sulfonylurea receptor (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[1][4] This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions and subsequent exocytosis of insulin-containing granules.[1] Studies have suggested that hydroxylated metabolites like 4-trans-Hydroxy glibenclamide may have an enhanced binding affinity for the sulfonylurea receptor compared to the parent compound.[1]

Signaling Pathway for Insulin Secretion

Caption: Simplified signaling pathway of insulin secretion induced by 4-trans-Hydroxy glibenclamide.

Experimental Protocols

The synthesis and analysis of 4-trans-Hydroxy glibenclamide-13C,d4 involve specialized chemical and analytical techniques.

Synthesis

The synthesis of this labeled compound is a multi-step process that typically involves:

-

Hydroxylation: Introduction of a hydroxyl group at the 4-trans position of the cyclohexyl ring of a glibenclamide precursor.

-

Isotopic Labeling: Incorporation of four deuterium atoms (d4) into the cyclohexyl ring and a carbon-13 atom (13C) into the methoxy group. This is often achieved using appropriately labeled starting materials or through specific chemical reactions.

Purification and Characterization

High-performance liquid chromatography (HPLC) is a standard method for the purification of the final compound to achieve high purity levels (typically ≥97%).[1][2]

The structural identity and purity of 4-trans-Hydroxy glibenclamide-13C,d4 are confirmed using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the precise location of the isotopic labels.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

Experimental Workflow: Synthesis and Analysis

References

- 1. Buy 4-trans-Hydroxy glibenclamide-13C,d4 (EVT-12506828) [evitachem.com]

- 2. 4-trans-Hydroxy-glibenclamide - CAS-Number 23155-00-2 - Order from Chemodex [chemodex.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Isotopically Labeled 4-trans-Hydroxy Glibenclamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing isotopically labeled 4-trans-hydroxy glibenclamide, a crucial active metabolite of the anti-diabetic drug glibenclamide (also known as glyburide). The inclusion of isotopic labels, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), is instrumental for a variety of research applications, including pharmacokinetic studies, metabolic fate determination, and as internal standards for quantitative analysis by mass spectrometry.

Introduction

Glibenclamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, to form hydroxylated metabolites.[1][2] The major active metabolite is 4-trans-hydroxy glibenclamide, which retains significant hypoglycemic activity.[3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this metabolite is critical for a complete pharmacological profile of glibenclamide. Isotopically labeled analogs of 4-trans-hydroxy glibenclamide are invaluable tools for these investigations.[5][6]

This guide outlines both chemical and biocatalytic approaches to the synthesis of this labeled compound, providing detailed (though generalized, due to the proprietary nature of some specific commercial syntheses) experimental protocols, data presentation in tabular format, and visualizations of the synthetic workflows.

Synthetic Strategies

The synthesis of isotopically labeled 4-trans-hydroxy glibenclamide can be approached via two main routes:

-

Chemical Synthesis: This involves the multi-step synthesis of the 4-trans-hydroxy glibenclamide molecule, incorporating the isotopic label at a strategic point. This can be achieved by either starting with an isotopically labeled precursor or by introducing the label in a later synthetic step.

-

Biocatalytic Synthesis (Microbial Transformation): This method utilizes microorganisms, such as fungi from the Cunninghamella genus, which are known to hydroxylate a wide range of xenobiotics, including drugs.[7] By incubating isotopically labeled glibenclamide with these microorganisms, the desired hydroxylated and labeled metabolite can be produced.

Chemical Synthesis Approach

The chemical synthesis of 4-trans-hydroxy glibenclamide typically starts from glibenclamide or its precursors. The key challenge lies in the selective introduction of the hydroxyl group at the trans-4 position of the cyclohexyl ring.

Step 1: Synthesis of Isotopically Labeled Glibenclamide (Starting Material)

To synthesize the final labeled product, one can start with an isotopically labeled glibenclamide. For example, to introduce a ¹³C₆ label into the benzamido ring or a deuterium label on the cyclohexyl ring.

Example: Synthesis of [¹³C₆]-Glibenclamide

The synthesis of [¹³C₆]-glibenclamide can be adapted from known glibenclamide synthesis routes.[8] A plausible route involves the reaction of a [¹³C₆]-labeled 2-methoxy-5-chlorobenzoyl derivative with 2-phenylethylamine, followed by sulfonation and subsequent reaction with cyclohexyl isocyanate.

General Reaction Scheme:

Caption: Synthetic pathway for [¹³C₆]-Glibenclamide.

Step 2: Hydroxylation of Isotopically Labeled Glibenclamide

The direct and selective chemical hydroxylation of the cyclohexyl ring of glibenclamide is challenging. A common strategy involves the use of a cyclohexyl precursor that already contains a protected hydroxyl group at the 4-position.

Illustrative Experimental Protocol for a Multi-step Chemical Synthesis:

-

Materials: Isotopically labeled cyclohexyl isocyanate precursor (e.g., from a deuterated cyclohexanol), 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide, suitable aprotic solvent (e.g., DMF), base (e.g., potassium tert-butoxide), and reagents for deprotection if necessary.

-

Procedure:

-

Dissolve the sulfonamide intermediate in the aprotic solvent under an inert atmosphere.

-

Add the base and stir for a specified time at a controlled temperature (e.g., 0-5°C).

-

Slowly add the isotopically labeled cyclohexyl isocyanate derivative.

-

Allow the reaction to proceed to completion, monitoring by a suitable technique like TLC or LC-MS.

-

Quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Purify the crude product using column chromatography or preparative HPLC.

-

If a protecting group was used, perform the deprotection step under appropriate conditions.

-

Characterize the final product by NMR and MS to confirm its structure and isotopic enrichment.

-

Biocatalytic Synthesis Approach (Microbial Transformation)

Microbial transformation offers a potentially more regio- and stereoselective method for the hydroxylation of glibenclamide. Fungi of the Cunninghamella species are known to possess cytochrome P450 enzymes capable of hydroxylating a variety of drug molecules.[7]

Experimental Workflow for Microbial Transformation

Caption: Workflow for biocatalytic synthesis.

Illustrative Experimental Protocol for Microbial Transformation:

-

Microorganism and Culture Conditions: Cunninghamella elegans (or a similar species) is grown in a suitable liquid medium (e.g., potato dextrose broth) at an optimal temperature and pH with agitation.

-

Substrate Addition: A solution of the isotopically labeled glibenclamide in a water-miscible organic solvent (e.g., DMSO or ethanol) is added to the microbial culture.

-

Incubation: The culture is incubated for a period of time (typically 24-72 hours) to allow for the biotransformation to occur.

-

Extraction: The culture broth and mycelia are separated. Both are extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the parent drug and its metabolites.

-

Purification: The crude extract is concentrated and the 4-trans-hydroxy glibenclamide is purified using chromatographic techniques, most commonly preparative High-Performance Liquid Chromatography (HPLC).

-

Characterization: The purified product is analyzed by High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and isotopic incorporation, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and position of the hydroxyl group.

Data Presentation

The following tables summarize typical quantitative data that would be generated during the synthesis and characterization of isotopically labeled 4-trans-hydroxy glibenclamide.

Table 1: Summary of a Hypothetical Chemical Synthesis of [¹³C₆, D₄]-4-trans-Hydroxy Glibenclamide

| Parameter | Value | Method of Determination |

| Starting Material | [¹³C₆]-Glibenclamide | - |

| Labeling Reagent | Deuterated reducing agent | - |

| Overall Yield | 35% | Gravimetric |

| Chemical Purity | >98% | HPLC-UV |

| Isotopic Enrichment (¹³C) | >99 atom % | Mass Spectrometry |

| Isotopic Enrichment (D) | >98 atom % | Mass Spectrometry |

| Molecular Formula | C₂₃H₂₄D₄ClN₃O₆S | - |

| Molecular Weight | 514.03 g/mol | Mass Spectrometry |

Table 2: Key Analytical Data for Characterization

| Analytical Technique | Observed Data | Interpretation |

| ¹H NMR | Disappearance of specific proton signals in the cyclohexyl region. | Confirmation of deuterium incorporation. |

| ¹³C NMR | Enhanced signals for the six carbons in the benzamido ring. | Confirmation of ¹³C enrichment. |

| HRMS (ESI+) | m/z [M+H]⁺ at 515.18xx | Confirms the elemental composition and isotopic labeling. |

| HPLC | Single major peak with a specific retention time. | Indicates high purity of the final compound. |

Conclusion

The synthesis of isotopically labeled 4-trans-hydroxy glibenclamide is a complex but essential process for advancing the understanding of glibenclamide's pharmacology. While chemical synthesis offers a more controlled, albeit potentially lengthy, route, biocatalytic methods present an attractive alternative for achieving high regio- and stereoselectivity in the critical hydroxylation step. The choice of method will depend on the desired labeling pattern, available resources, and the scale of the synthesis. The detailed characterization of the final product using a combination of chromatographic and spectroscopic techniques is paramount to ensure its suitability for its intended research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of glyburide metabolites formed by hepatic and placental microsomes of humans and baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of two new hydroxylated derivatives of spironolactone by microbial transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glibenclamide synthesis - chemicalbook [chemicalbook.com]

Glibenclamide metabolism and formation of 4-trans-Hydroxy glibenclamide

An In-depth Technical Guide to the Metabolism of Glibenclamide and the Formation of 4-trans-Hydroxy-glibenclamide

This technical guide provides a comprehensive overview of the metabolic pathways of glibenclamide, with a specific focus on the formation of its primary active metabolite, 4-trans-hydroxy-glibenclamide. The document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

Introduction to Glibenclamide

Glibenclamide, also known as glyburide (B1671678), is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect is primarily achieved by stimulating insulin (B600854) release from pancreatic β-cells.[1][2] The efficacy and safety profile of glibenclamide are significantly influenced by its pharmacokinetic properties, particularly its extensive hepatic metabolism.[1] The drug is metabolized into two major active metabolites, 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).[1][3] Understanding the intricacies of this metabolic conversion is crucial for predicting drug-drug interactions, inter-individual variability in patient response, and overall therapeutic outcomes.

Chemical Structures:

Glibenclamide Metabolic Pathway

Glibenclamide is extensively metabolized in the liver, primarily through the Cytochrome P450 (CYP) enzyme system.[1] The main metabolic reaction is the hydroxylation of the cyclohexyl ring, leading to the formation of several metabolites.[10][11]

The two principal metabolites are 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2), both of which possess some pharmacological activity.[1][10] In human liver microsomes, M1 is typically the major metabolite formed.[10] Other minor metabolites, such as 4-cis-hydroxycyclohexyl glyburide (M2a), 3-trans-hydroxycyclohexyl glyburide (M3), and 2-trans-hydroxycyclohexyl glyburide (M4), have also been identified.[10][12]

Several CYP isoforms are involved in glibenclamide metabolism. While multiple studies confirm that CYP3A4 is the major enzyme responsible for its metabolism,[13][14] other enzymes like CYP2C9, CYP2C19, and CYP2C8 also contribute.[13][14] The involvement of CYP2C9 is particularly noteworthy, as genetic polymorphisms in the CYP2C9 gene can affect glibenclamide clearance and patient response.[1][15][16] Glibenclamide itself has been shown to be a potent competitive inhibitor of CYP2C9.[17]

Below is a diagram illustrating the primary metabolic pathway of glibenclamide.

Quantitative Data on Glibenclamide Metabolism

The following tables summarize key quantitative data related to the metabolism of glibenclamide in human liver microsomes.

Table 1: Kinetic Parameters for Glibenclamide Metabolism

| Tissue/Enzyme System | Metabolite(s) | Apparent Kₘ (μM) | Vₘₐₓ (pmol/mg protein/min) | Citation(s) |

| Human Hepatic Microsomes | Total Metabolites | 4 - 12 | - | [10] |

| Human Hepatic Microsomes | M1 | - | 80 ± 13 | [10] |

| Human Placental Microsomes | M5 (ethyl-hydroxy) | - | 11 | [10] |

Note: The study cited indicates a range for apparent Kₘ values across different metabolites and tissues.

Table 2: Relative Contribution of CYP Isoforms to Glibenclamide Metabolism

| CYP Isoform | Contribution to Intrinsic Clearance (CLᵢₙₜ) | Method | Citation(s) |

| CYP3A4 | ~96.4% | Relative Activity Factors | [18] |

| CYP2C19 | ~4.6% | Relative Activity Factors | [18] |

| CYP3A | ~50% | Chemical Inhibition Study | [13] |

| CYP2C19 & CYP2C8 | ~50% (combined) | Chemical Inhibition Study | [13] |

Note: Discrepancies in contributions can arise from different experimental methodologies (e.g., relative activity factors vs. chemical inhibition).

Experimental Protocols

This section details a generalized protocol for an in vitro study of glibenclamide metabolism using human liver microsomes. Such studies are fundamental for determining metabolic stability and identifying the enzymes involved.[19][20][21]

Objective

To determine the rate of formation of 4-trans-hydroxy-glibenclamide from glibenclamide upon incubation with human liver microsomes.

Materials and Reagents

-

Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL protein)

-

Glibenclamide

-

4-trans-Hydroxy-glibenclamide (analytical standard)

-

Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System Solution (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH solution[19]

-

Magnesium Chloride (MgCl₂)

-

Acetonitrile (B52724) (ACN), HPLC grade (for reaction termination)

-

Internal Standard (IS) solution (e.g., another sulfonylurea like glipizide)

-

Deionized water

-

Incubator or water bath (37°C)

-

Centrifuge

Experimental Procedure

-

Preparation of Solutions:

-

Thaw cryopreserved human liver microsomes on ice immediately before use.[19]

-

Prepare a stock solution of glibenclamide (e.g., 10 mM in DMSO) and create working solutions by diluting with buffer to achieve final desired concentrations (e.g., 1-100 µM).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions or a 20 mM NADPH solution in buffer.[19]

-

-

Incubation:

-

In a microcentrifuge tube, combine potassium phosphate buffer, MgCl₂, and the HLM suspension (final protein concentration typically 0.2-1.0 mg/mL).

-

Add the glibenclamide working solution to the mixture.

-

Pre-incubate the mixture for 5 minutes at 37°C with gentle agitation.[19][21]

-

Initiate the metabolic reaction by adding the NADPH solution.[19]

-

Incubate at 37°C for a specified time course (e.g., with samples taken at 0, 5, 15, 30, and 60 minutes). The total incubation time should be within the linear range of metabolite formation.[19]

-

-

Reaction Termination and Sample Preparation:

-

At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume), which also contains the internal standard.[22] This step precipitates the microsomal proteins.

-

Vortex the samples vigorously.

-

Centrifuge the tubes (e.g., at >3000 rpm for 10 minutes) to pellet the precipitated protein.[19][22]

-

Transfer the supernatant to a clean tube or HPLC vial for analysis.

-

-

Controls:

-

Negative Control (No NADPH): Replace the NADPH solution with buffer to ensure metabolism is NADPH-dependent.[19][22]

-

Time Zero Control: Terminate the reaction immediately after adding NADPH to account for any non-enzymatic degradation.[19]

-

Control without Microsomes: To check for chemical instability of glibenclamide in the incubation buffer.

-

Analytical Method

-

Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[12]

-

Monitor the parent drug (glibenclamide) and the metabolite (4-trans-hydroxy-glibenclamide).

-

Quantify the concentration of the metabolite by comparing its peak area ratio to the internal standard against a standard curve prepared with the analytical standard.

The workflow for this experimental protocol is visualized below.

References

- 1. ClinPGx [clinpgx.org]

- 2. Glibenclamide - Wikipedia [en.wikipedia.org]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. cdn.who.int [cdn.who.int]

- 7. Buy 4-trans-Hydroxy glibenclamide-13C,d4 (EVT-12506828) [evitachem.com]

- 8. GSRS [precision.fda.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Kinetics of glyburide metabolism by hepatic and placental microsomes of human and baboon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of glyburide metabolites formed by hepatic and placental microsomes of humans and baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Contributions of Human Cytochrome P450 Enzymes to Glyburide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Therapeutic Drug Monitoring, CYP2C9 Genotyping and Phenotyping in the Treatment of Diabetes with Glibenclamide Products | Gorodetskaya | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 16. Influence of CYP2C9 gene polymorphisms on response to glibenclamide in type 2 diabetes mellitus patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibitory effect of glyburide on human cytochrome p450 isoforms in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification and relative contributions of human cytochrome P450 isoforms involved in the metabolism of glibenclamide and lansoprazole: evaluation of an approach based on the in vitro substrate disappearance rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

The Pharmacological Profile of 4-trans-Hydroxy Glibenclamide: An Active Metabolite with Significant Hypoglycemic Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Glibenclamide, a potent second-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic action is primarily attributed to the stimulation of insulin (B600854) secretion from pancreatic β-cells. However, the pharmacological activity of its metabolites, particularly 4-trans-hydroxy-glibenclamide (M1), has been a subject of considerable investigation. This technical guide provides an in-depth analysis of the pharmacological activity of 4-trans-hydroxy-glibenclamide, consolidating available quantitative data, detailing experimental protocols for its characterization, and visualizing key pathways and workflows. Evidence strongly indicates that M1 is not an inactive byproduct but a pharmacologically active metabolite that significantly contributes to the overall hypoglycemic effect of the parent drug.

Introduction

Glibenclamide undergoes extensive hepatic metabolism, primarily through hydroxylation, resulting in the formation of two main metabolites: 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).[1] Historically, these metabolites were often considered to have low or negligible hypoglycemic activity. However, subsequent clinical and preclinical studies have challenged this notion, demonstrating that M1, in particular, possesses considerable insulin-releasing and blood glucose-lowering capabilities.[1][2][3] Understanding the pharmacological profile of 4-trans-hydroxy-glibenclamide is crucial for a comprehensive assessment of glibenclamide's therapeutic and safety profile, especially in patient populations with altered drug metabolism or renal function.

Pharmacological Activity and Mechanism of Action

The primary mechanism of action for 4-trans-hydroxy-glibenclamide, similar to its parent compound, is the stimulation of insulin secretion from pancreatic β-cells.[2][3] This process is initiated by the binding of the metabolite to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[4]

The binding of 4-trans-hydroxy-glibenclamide to SUR1 leads to the closure of the K-ATP channels. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The subsequent opening of voltage-gated calcium channels allows for an influx of extracellular calcium. The rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to increased insulin release into the bloodstream.[4]

References

- 1. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]

- 2. benchchem.com [benchchem.com]

- 3. Static Incubation of Pancreatic Islets [protocols.io]

- 4. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

The Contribution of 4-trans-Hydroxyglibenclamide to the Therapeutic Action of Glibenclamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glibenclamide, a potent second-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is primarily attributed to its ability to stimulate insulin (B600854) secretion from pancreatic β-cells. However, the in vivo activity of glibenclamide is not solely dependent on the parent compound. Following administration, glibenclamide undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, 4-trans-hydroxyglibenclamide (M1) has been identified as a pharmacologically active metabolite that significantly contributes to the overall glucose-lowering effect of its parent drug. This technical guide provides an in-depth analysis of the role of 4-trans-hydroxyglibenclamide in the mechanism of action of glibenclamide, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Glibenclamide exerts its hypoglycemic effect by binding with high affinity to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells.[1][2] This interaction inhibits the channel's activity, leading to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.[1][2] The biotransformation of glibenclamide is primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor, alongside CYP2C9, CYP2C19, CYP3A7, and CYP3A5.[3][4][5][6][7] This metabolic process generates two major active metabolites: 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (B13724726) (M2).[4][5] This guide focuses on the M1 metabolite, which has demonstrated significant hypoglycemic activity and contributes to the therapeutic and potential adverse effects of glibenclamide.

Glibenclamide Metabolism and the Formation of 4-trans-Hydroxyglibenclamide

The metabolic conversion of glibenclamide to 4-trans-hydroxyglibenclamide is a critical step in its pharmacology. This hydroxylation reaction, predominantly catalyzed by CYP3A4, introduces a hydroxyl group onto the cyclohexyl ring of the glibenclamide molecule.[3][4][6]

Mechanism of Action of Glibenclamide and 4-trans-Hydroxyglibenclamide

Both glibenclamide and its active metabolite, 4-trans-hydroxyglibenclamide, share the same molecular target: the SUR1 subunit of the KATP channel.[8] By binding to SUR1, they induce the closure of the associated Kir6.2 pore-forming subunit, initiating a cascade of events that culminates in insulin release.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the pharmacological and pharmacokinetic properties of glibenclamide and 4-trans-hydroxyglibenclamide.

Table 1: Comparative Pharmacodynamics

| Parameter | Glibenclamide | 4-trans-Hydroxyglibenclamide (M1) | Reference(s) |

| IC₅₀ (inhibition of [³H]glibenclamide binding) | - | 0.95 nM (high affinity), 100 nM (low affinity) | [8] |

| Hypoglycemic Effect (% blood glucose reduction vs placebo) | ~23.8% (oral), ~19.9% (IV) | ~18.2% (IV) | [9] |

Table 2: Comparative Pharmacokinetics in Healthy Humans (3.5 mg intravenous dose)

| Parameter | Glibenclamide | 4-trans-Hydroxyglibenclamide (M1) | Reference(s) |

| Volume of Distribution (Vd) | 7.44 ± 1.53 L | 20.8 ± 8.4 L | [10] |

| Total Clearance (CL) | 4.42 ± 0.56 L/h | 11.9 ± 1.7 L/h | [10] |

| Renal Clearance | - | 13.5 ± 3.7 L/h | [10] |

Table 3: Pharmacokinetics following a single 7mg oral dose of Glibenclamide in patients with normal vs. impaired renal function

| Parameter | Normal Renal Function | Impaired Renal Function | Reference(s) |

| Glibenclamide Cmax | Higher | Lower | [11] |

| Glibenclamide AUC | Higher | Lower | [11] |

| 4-trans-Hydroxyglibenclamide (M1) Cmax | 16-57 ng/mL | 24-85 ng/mL | [11] |

| 4-trans-Hydroxyglibenclamide (M1) AUC | Lower | Higher | [11] |

Detailed Experimental Protocols

Competitive Radioligand Binding Assay for SUR1 Affinity

This protocol details the methodology to determine the binding affinity of 4-trans-hydroxyglibenclamide to the SUR1 subunit by measuring its ability to displace a radiolabeled ligand, such as [³H]glibenclamide.

Materials:

-

Cell membranes expressing SUR1 (e.g., from transfected HEK293 cells or insulinoma cell lines).

-

[³H]glibenclamide (radioligand).

-

Unlabeled 4-trans-hydroxyglibenclamide.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail and vials.

-

Filtration manifold, scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing SUR1 in a suitable buffer and isolate the membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

-

Binding Reaction: In reaction tubes, combine the membrane preparation (typically 20-50 µg of protein), a fixed concentration of [³H]glibenclamide (usually at or below its Kd), and varying concentrations of unlabeled 4-trans-hydroxyglibenclamide. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled glibenclamide).

-

Incubation: Incubate the reactions at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding by rapid filtration through glass fiber filters using a filtration manifold. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Inside-Out Patch-Clamp Electrophysiology

This protocol describes the use of the inside-out patch-clamp technique to directly measure the effect of 4-trans-hydroxyglibenclamide on the activity of single KATP channels.

Materials:

-

Isolated pancreatic β-cells or a cell line expressing KATP channels.

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

-

Borosilicate glass capillaries for pulling micropipettes.

-

Pipette (extracellular) solution (e.g., in mM: 140 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.4 with KOH).

-

Bath (intracellular) solution (e.g., in mM: 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, pH 7.2 with KOH), with and without ATP and the test compound.

-

4-trans-hydroxyglibenclamide stock solution.

Procedure:

-

Cell Preparation: Plate isolated cells in a recording chamber on the stage of an inverted microscope.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Patch Excision: Retract the pipette to excise the patch of membrane, resulting in an "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.

-

Recording: Clamp the membrane potential at a desired voltage (e.g., -60 mV). Record single-channel currents in a control bath solution.

-

Compound Application: Perfuse the bath with a solution containing 4-trans-hydroxyglibenclamide at various concentrations.

-

Data Acquisition and Analysis: Record channel activity in the presence of the compound. Analyze the data to determine changes in channel open probability (NPo), mean open time, and mean closed time.

Insulin Secretion Assay from Pancreatic β-Cells

This protocol outlines a method to measure insulin secretion from isolated pancreatic islets or β-cell lines in response to 4-trans-hydroxyglibenclamide.

Materials:

-

Isolated pancreatic islets or a β-cell line (e.g., INS-1, MIN6).

-

Krebs-Ringer bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA), containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.

-

Glibenclamide and 4-trans-hydroxyglibenclamide stock solutions.

-

Acid-ethanol solution for cell lysis.

-

Insulin immunoassay kit (ELISA or RIA).

Procedure:

-

Cell Preparation: If using islets, isolate them from the pancreas by collagenase digestion. If using a cell line, culture the cells to an appropriate confluency.

-

Pre-incubation: Wash the islets/cells with KRB buffer containing low glucose and pre-incubate for a period (e.g., 30-60 minutes) to allow them to equilibrate and establish a basal rate of insulin secretion.

-

Stimulation: Replace the pre-incubation buffer with KRB buffer containing the test compounds: a negative control (low glucose), a positive control (high glucose), glibenclamide, and 4-trans-hydroxyglibenclamide at various concentrations. Incubate for a defined period (e.g., 60 minutes).

-

Sample Collection: At the end of the incubation, collect the supernatant, which contains the secreted insulin.

-

Cell Lysis: Lyse the cells with acid-ethanol to extract the total intracellular insulin content.

-

Insulin Measurement: Measure the insulin concentration in the supernatant and the cell lysate using an appropriate immunoassay.

-

Data Analysis: Express the secreted insulin as a percentage of the total insulin content to normalize for variations in cell number. Compare the insulin secretion in response to 4-trans-hydroxyglibenclamide with the controls and with glibenclamide.

Discussion and Conclusion

The available evidence strongly indicates that 4-trans-hydroxyglibenclamide is not an inactive byproduct but an active metabolite that significantly contributes to the pharmacological profile of glibenclamide. Its ability to inhibit the KATP channel and stimulate insulin secretion, coupled with its distinct pharmacokinetic profile, has important clinical implications.

The data presented in this guide highlight that 4-trans-hydroxyglibenclamide possesses potent activity at the SUR1 receptor, as evidenced by its nanomolar IC₅₀ values for inhibiting [³H]glibenclamide binding.[8] Furthermore, in vivo studies in humans have confirmed its hypoglycemic effect.[9] The pharmacokinetic differences between the parent drug and its M1 metabolite, particularly the larger volume of distribution and the altered clearance in patients with renal impairment, suggest that the metabolite may have a prolonged duration of action and could contribute to the risk of hypoglycemia, especially in certain patient populations.[10][11]

For researchers and professionals in drug development, a thorough understanding of the contribution of active metabolites like 4-trans-hydroxyglibenclamide is crucial. It underscores the importance of characterizing the pharmacological and pharmacokinetic profiles of major metabolites of new chemical entities. The experimental protocols detailed in this guide provide a framework for conducting such investigations, enabling a more comprehensive assessment of a drug's overall efficacy and safety profile. Future research should aim to further elucidate the precise binding kinetics of 4-trans-hydroxyglibenclamide to the SUR1 receptor and to explore its potential off-target effects compared to the parent compound. Such studies will provide a more complete picture of the therapeutic window and potential liabilities of glibenclamide and inform the development of next-generation sulfonylureas with improved safety profiles.

References

- 1. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. allucent.com [allucent.com]

- 3. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification and relative contributions of human cytochrome P450 isoforms involved in the metabolism of glibenclamide and lansoprazole: evaluation of an approach based on the in vitro substrate disappearance rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of the kinetics of glyburide and its active metabolites in humans | Semantic Scholar [semanticscholar.org]

- 11. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 4-trans-Hydroxy glibenclamide-13C,d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4-trans-Hydroxy glibenclamide-13C,d4, a key isotopically labeled metabolite of the anti-diabetic drug glibenclamide (also known as glyburide). This guide is intended for researchers in drug metabolism, pharmacokinetics, and diabetes research. It includes a summary of commercial suppliers, detailed experimental protocols for the analysis and study of glibenclamide and its metabolites, and a visualization of the relevant signaling pathway.

Commercial Suppliers of 4-trans-Hydroxy glibenclamide-13C,d4 and Related Compounds

For researchers seeking to procure 4-trans-Hydroxy glibenclamide-13C,d4 and related compounds for their studies, the following table summarizes the offerings from various commercial suppliers. It is important to note that availability and product specifications may change, and direct inquiry with the suppliers is recommended.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Purity |

| EvitaChem | 4-trans-Hydroxy glibenclamide-13C,d4 | EVT-12506828 | 23155-00-2 | C₂₃H₂₄¹³C₄D₄ClN₃O₆S | ≥97% (HPLC)[1] |

| MedChemExpress | 4-trans-Hydroxy glibenclamide-13C,d4 | HY-117160S2 | Not Specified | Not Specified | Not Specified[2] |

| Cayman Chemical | rac-trans-4-hydroxy Glyburide | 33752 | 23155-00-2 | C₂₃H₂₈ClN₃O₆S | ≥98% |

| Chemodex | 4-trans-Hydroxy-glibenclamide | CDX-H0027 | 23155-00-2 | Not Specified | ≥97% (HPLC) |

| Pharmaffiliates | rac trans-4-Hydroxy Glyburide-13C,d3 | PA STI 049170 | 1217639-30-9 | C₂₂¹³CH₂₅D₃ClN₃O₆S | Not Specified |

Glibenclamide's Mechanism of Action: Signaling Pathway

Glibenclamide and its active metabolite, 4-trans-Hydroxy glibenclamide, exert their primary pharmacological effect by modulating insulin (B600854) secretion from pancreatic β-cells. This is achieved through the inhibition of the ATP-sensitive potassium (KATP) channel. The following diagram illustrates this signaling pathway.

Caption: Glibenclamide-induced insulin secretion pathway in pancreatic β-cells.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 4-trans-Hydroxy glibenclamide-13C,d4.

Analysis of Glibenclamide and its Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC method for the quantification of glibenclamide and its hydroxy metabolites in human plasma.[3][4]

Experimental Workflow

References

4-trans-Hydroxy glibenclamide-13C,d4 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of 4-trans-Hydroxy glibenclamide-13C,d4, a key isotopically labeled active metabolite of the antidiabetic drug glibenclamide. This document is intended to serve as a detailed reference, akin to a Certificate of Analysis, for laboratory use.

Compound Information

4-trans-Hydroxy glibenclamide-13C,d4 is a derivative of glibenclamide, an oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] The incorporation of stable isotopes (¹³C and deuterium) makes it an invaluable tool in pharmacokinetic and metabolic studies, allowing for its unambiguous detection and quantification.[1] It is primarily used as an internal standard in analytical methods such as HPLC, NMR, GC-MS, or LC-MS for the quantitative analysis of its non-labeled counterpart.[2]

Table 1: General Properties

| Property | Specification |

| Chemical Name | 5-chloro-N-[2-[4-[[[[(trans-4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxy-benzamide-13C,d4 |

| Synonyms | 4-trans-hydroxycyclohexyl Glyburide-13C,d4, 4-trans-hydroxy Glibenclamide-13C,d4 |

| CAS Number | 23155-00-2 (unlabeled) |

| Molecular Formula | C₂₂¹³CH₂₄d₄ClN₃O₆S |

| Molecular Weight | Approximately 515.02 g/mol [2] |

| Appearance | White crystalline powder[2] |

| Solubility | Soluble in DMSO and methanol[1][2] |

| Melting Point | 163 - 164 °C[1][2] |

Analytical Data

The following table summarizes the typical analytical results for a representative batch of 4-trans-Hydroxy glibenclamide-13C,d4.

Table 2: Representative Analytical Results

| Test | Method | Specification | Result |

| Purity | HPLC | ≥97% | Conforms |

| Identity | ¹H-NMR | Conforms to structure | Conforms |

| Mass Identity | Mass Spectrometry | Conforms to isotopic labeling | Conforms |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from established protocols for the analysis of glibenclamide and its metabolites.[3]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Agilent Eclipse XDB C18 or equivalent (e.g., Waters Atlantis T3 C18, Phenomenex Gemini-NX C18).[3]

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, 20 mM, pH 4.0).[3]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV at a specified wavelength (e.g., 230 nm).

-

Injection Volume: 10 µL.

-

Procedure: A solution of the test article is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy is employed to confirm the chemical structure and isotopic labeling of the compound.[1]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or other suitable deuterated solvent.

-

Procedure: A sample of the compound is dissolved in the deuterated solvent, and ¹H and ¹³C NMR spectra are acquired. The resulting spectra are analyzed for chemical shifts, coupling constants, and peak integrations to confirm the expected molecular structure and the positions of the isotopic labels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Quantification

LC-MS/MS is a highly sensitive and specific method for confirming the identity and can be used for the quantification of 4-trans-Hydroxy glibenclamide-13C,d4.[1]

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC system.[4]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

-

Chromatographic Conditions:

-

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the labeled compound, confirming its identity and differentiating it from the unlabeled form.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of 4-trans-Hydroxy glibenclamide-13C,d4.

Caption: Synthesis and analytical workflow for 4-trans-Hydroxy glibenclamide-13C,d4.

Pharmacological Signaling Pathway

As an active metabolite of glibenclamide, this compound is involved in the stimulation of insulin (B600854) secretion.

Caption: Mechanism of action for insulin secretion by 4-trans-Hydroxy glibenclamide.

References

- 1. evitachem.com [evitachem.com]

- 2. 4-trans-Hydroxy-glibenclamide - CAS-Number 23155-00-2 - Order from Chemodex [chemodex.com]

- 3. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Vitro Metabolism of Glibenclamide to Hydroxylated Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro metabolism of glibenclamide, a second-generation sulfonylurea widely used in the treatment of type 2 diabetes. The focus is on the formation of its hydroxylated metabolites, which are known to possess pharmacological activity. This document details the key enzymes involved, quantitative metabolic data, and comprehensive experimental protocols for studying these biotransformation pathways.

Introduction to Glibenclamide Metabolism

Glibenclamide, also known as glyburide (B1671678), is extensively metabolized in the liver, primarily through hydroxylation reactions catalyzed by the cytochrome P450 (CYP) enzyme system.[1] This metabolic conversion is a critical determinant of the drug's pharmacokinetic profile and can be a source of inter-individual variability in patient response. The primary products of this metabolism are hydroxylated derivatives, with the two major metabolites being 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (B13724726) (M2b).[1][2] These metabolites are not inert; they exhibit hypoglycemic effects, contributing to the overall therapeutic and potential adverse effects of glibenclamide treatment.[2] Understanding the in-vitro metabolism of glibenclamide is therefore essential for drug development, drug-drug interaction studies, and personalized medicine approaches.

Key Enzymes in Glibenclamide Hydroxylation

The in-vitro hydroxylation of glibenclamide is a multi-enzyme process, with several CYP isoforms contributing to the formation of its metabolites. While there is some variation in the reported primary enzyme, a consensus points to significant roles for CYP3A4 and CYP2C9.[3][4][5] Other enzymes, including CYP2C19, CYP2C8, and CYP3A5, have also been shown to participate in its metabolism.[1][5]

The relative contribution of each enzyme can be influenced by the specific metabolite being formed and the experimental conditions. For instance, some studies suggest that CYP3A4 is the major enzyme responsible for the overall metabolism of glibenclamide, while others highlight the significant role of CYP2C9, particularly in the context of genetic polymorphisms that can affect enzyme activity and patient response.[4][5][6]

Quantitative Data on Glibenclamide Metabolism

The following tables summarize the available quantitative data on the in-vitro metabolism of glibenclamide. These kinetic parameters are crucial for predicting the in-vivo clearance and potential for drug-drug interactions.

Table 1: Michaelis-Menten Kinetic Parameters for Glibenclamide Metabolism in Human Liver Microsomes

| Metabolite | Apparent Km (μM) | Apparent Vmax (pmol/mg protein/min) | Source |

| 4-trans-hydroxyglibenclamide (M1) | 3.2 - 3.8 | 80 ± 13 | [6][7] |

| 3-cis-hydroxyglibenclamide (M2b) | 3.2 - 3.8 | Not Reported | [7] |

| Other Hydroxylated Metabolites (M3, M4, M5) | 7.4 - 8.0 | Not Reported | [7] |

Table 2: Intrinsic Clearance (CLint) of Glibenclamide by Recombinant Human CYP Isoforms

| CYP Isoform | Intrinsic Clearance (Vmax/Km) | Relative Contribution | Source |

| CYP3A4 | 4-17 times greater than other isoforms | Major | [5] |

| CYP2C19 | Significantly lower than CYP3A4 | Minor to Moderate | [5] |

| CYP3A5 | Significantly lower than CYP3A4 | Minor | [5] |

| CYP2C8 | Significantly lower than CYP3A4 | Minor | [5] |

| CYP2C91/1 | Significantly lower than CYP3A4 | Minor | [5] |

| CYP2C92/2 | Significantly lower than CYP3A4 | Minor | [5] |

| CYP2C93/3 | Significantly lower than CYP3A4 | Minor | [5] |

Experimental Protocols

This section provides detailed methodologies for conducting in-vitro metabolism studies of glibenclamide.

In-Vitro Incubation with Human Liver Microsomes

This protocol describes a typical experiment to assess the metabolism of glibenclamide using a pool of human liver microsomes.

Materials:

-

Glibenclamide

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard (e.g., glipizide (B1671590) or a deuterated glibenclamide analog)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing 0.1 M potassium phosphate buffer (pH 7.4), pooled human liver microsomes (final protein concentration typically 0.125 mg/mL), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add glibenclamide (at various concentrations to determine kinetic parameters, or a single concentration for metabolic stability) to the pre-incubated mixture to initiate the metabolic reaction. The total reaction volume is typically 250 µL to 1 mL.[7]

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 45-60 minutes).[7] The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to precipitate the proteins. Collect the supernatant for subsequent analysis by LC-MS/MS.

Analysis of Glibenclamide and its Metabolites by LC-MS/MS

This protocol outlines a general method for the quantification of glibenclamide and its hydroxylated metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical.

-

Flow Rate: A flow rate of around 0.5 mL/min is often employed.[8]

-

Injection Volume: Typically 10-50 µL.[8]

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for glibenclamide and its metabolites.

-

Ion Transitions:

-

Glibenclamide: Specific transitions need to be determined based on the instrument.

-

Hydroxylated Metabolites (e.g., M1, M2b): The precursor ion will be the protonated molecule [M+H]+, and product ions will be specific fragments.

-

Quantification:

-

Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of glibenclamide and its hydroxylated metabolites into a blank matrix (e.g., quenched incubation buffer without substrate).

-

Construction of Calibration Curve: Analyze the calibration standards using the LC-MS/MS method and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Sample Analysis: Analyze the supernatant from the in-vitro incubation samples and determine the concentrations of glibenclamide and its metabolites using the calibration curve.

Visualizations

Metabolic Pathway of Glibenclamide

Caption: Metabolic pathway of glibenclamide to its hydroxylated metabolites.

Experimental Workflow for In-Vitro Metabolism Study

Caption: Workflow for studying in-vitro glibenclamide metabolism.

References

- 1. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of glyburide metabolism by hepatic and placental microsomes of human and baboon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the major human hepatic and placental enzymes responsible for the biotransformation of glyburide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 4-trans-Hydroxy Glibenclamide in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of 4-trans-Hydroxy glibenclamide, the active metabolite of the anti-diabetic drug glibenclamide, in human plasma. The described protocol utilizes a straightforward protein precipitation for sample preparation, followed by a rapid and selective LC-MS/MS analysis. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications in the field of drug development.

Introduction

Glibenclamide is a second-generation sulfonylurea widely prescribed for the treatment of type 2 diabetes mellitus. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, to form two main active metabolites: 4-trans-hydroxy glibenclamide (M1) and 3-cis-hydroxy glibenclamide.[1] Given that these metabolites exhibit pharmacological activity, their accurate quantification in biological matrices is crucial for a comprehensive understanding of the drug's overall pharmacokinetic and pharmacodynamic profile. This application note provides a detailed protocol for the quantification of 4-trans-Hydroxy glibenclamide in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental

Materials and Reagents

-

4-trans-Hydroxy glibenclamide reference standard

-

Glibenclamide-d11 (or other suitable internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Sample Preparation

A protein precipitation method is employed for the extraction of 4-trans-Hydroxy glibenclamide from human plasma.[1]

-

To 400 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Glibenclamide-d11 in methanol).

-

Vortex the sample for 1 minute.

-

Add 1.2 mL of acetonitrile containing 0.1% (v/v) formic acid to precipitate the plasma proteins.[1]

-

Vortex the mixture vigorously for 3 minutes.

-

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[1]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 120 µL of a 50:50 (v/v) solution of 5 mM aqueous ammonium acetate (pH 5.0) and methanol.[1]

-

Filter the reconstituted sample through a 0.22 µm filter prior to LC-MS/MS analysis.

Liquid Chromatography

Column: Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent[1] Mobile Phase A: 5 mM Ammonium Acetate in water, pH 5.0 Mobile Phase B: Methanol Gradient: Isocratic at 50% B[1] Flow Rate: 0.8 mL/min[1] Column Temperature: 40°C[1] Injection Volume: 50 µL[1]

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

Ionization Mode: Positive Electrospray Ionization (ESI+) Scan Type: Multiple Reaction Monitoring (MRM)

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 4-trans-Hydroxy glibenclamide | 510.2 | 385.2 | 200 | 25 |

| Glibenclamide-d11 (IS) | 505.0 | 369.0 | 200 | 20 |

Note: The exact collision energy may require optimization depending on the instrument used.

Quantitative Data

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of 4-trans-Hydroxy glibenclamide in human plasma. The data is compiled from a published study.[1]

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| 4-trans-Hydroxy glibenclamide | Plasma | 0.102 - 164 | 0.102 | > 0.99 |

| 4-trans-Hydroxy glibenclamide | Urine | 0.989 - 494 | 0.989 | > 0.99 |

Table 3: Accuracy and Precision

| Analyte | Matrix | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| 4-trans-Hydroxy glibenclamide | Plasma | Low | 0.818 | < 14 | < 14 | 86 - 114 |

| 4-trans-Hydroxy glibenclamide | Plasma | Medium | 81.8 | < 14 | < 14 | 86 - 114 |

| 4-trans-Hydroxy glibenclamide | Plasma | High | 164 | < 14 | < 14 | 86 - 114 |

| 4-trans-Hydroxy glibenclamide | Urine | Low | 4.94 | < 14 | < 14 | 94 - 105 |

| 4-trans-Hydroxy glibenclamide | Urine | Medium | 198 | < 14 | < 14 | 94 - 105 |

| 4-trans-Hydroxy glibenclamide | Urine | High | 494 | < 14 | < 14 | 94 - 105 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of glibenclamide and the experimental workflow for the quantification of its metabolite, 4-trans-Hydroxy glibenclamide.

Caption: Metabolic conversion of glibenclamide.

Caption: LC-MS/MS quantification workflow.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific protocol for the quantification of 4-trans-Hydroxy glibenclamide in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research setting. This method can be a valuable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

Application Notes & Protocols for the Use of 4-trans-Hydroxy glibenclamide-13C,d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 4-trans-Hydroxy glibenclamide-13C,d4 as an internal standard (IS) in the quantitative analysis of 4-trans-Hydroxy glibenclamide, a primary metabolite of the anti-diabetic drug glibenclamide. The protocols detailed below are primarily designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, a common platform for bioanalytical studies.

Stable isotope-labeled (SIL) internal standards are the preferred choice for quantitative bioanalysis using LC-MS/MS as they exhibit nearly identical chemical and physical properties to the analyte, allowing them to effectively compensate for variations in sample preparation, chromatography, and ionization.[1][2][3][4] The use of a ¹³C and deuterium-labeled internal standard like 4-trans-Hydroxy glibenclamide-13C,d4 can significantly improve the accuracy and precision of analytical methods.[2]

Analyte and Internal Standard Information

| Compound | Chemical Name | Molecular Formula |

| Analyte | 4-trans-Hydroxy glibenclamide | C₂₃H₂₈ClN₃O₆S |

| Internal Standard | 4-trans-Hydroxy glibenclamide-¹³C,d₄ | ¹³C¹²C₂₂H₂₄D₄ClN₃O₆S |

Experimental Protocols

The following protocols are adapted from established methods for the analysis of glibenclamide and its metabolites in biological matrices.[4][5] Researchers should perform in-house validation to ensure the method meets the specific requirements of their study.

Materials and Reagents

-

4-trans-Hydroxy glibenclamide (analytical standard)

-

4-trans-Hydroxy glibenclamide-13C,d4 (internal standard)

-

Acetonitrile (B52724) (ACN), HPLC or LC-MS grade

-

Methanol (B129727) (MeOH), HPLC or LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium acetate, analytical grade

-

Ultrapure water (e.g., Milli-Q or equivalent)

-

Human plasma (or other relevant biological matrix)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 4-trans-Hydroxy glibenclamide and 4-trans-Hydroxy glibenclamide-13C,d4 in methanol to prepare individual stock solutions of 1 mg/mL.

-

Store stock solutions at -20°C.

-

-

Working Solutions:

-

Prepare serial dilutions of the 4-trans-Hydroxy glibenclamide stock solution with a suitable solvent mixture (e.g., 50:50 Methanol:Water) to create a series of calibration standards.

-

Prepare a working solution of the 4-trans-Hydroxy glibenclamide-13C,d4 internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same solvent mixture.

-

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and common method for extracting analytes from plasma samples.[2]

-

Pipette 100 µL of plasma sample (calibration standard, quality control sample, or unknown study sample) into a microcentrifuge tube.

-

Add 10 µL of the 4-trans-Hydroxy glibenclamide-13C,d4 internal standard working solution to each tube (except for blank matrix samples).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to 95% A and equilibrate for 2 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS/MS) Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | To be determined experimentally for both analyte and IS |

| Product Ion (Q3) | To be determined experimentally for both analyte and IS |

| Collision Energy (CE) | To be optimized for each transition |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Note: The specific m/z transitions for 4-trans-Hydroxy glibenclamide and its ¹³C,d₄-labeled internal standard need to be determined by direct infusion of the individual compounds into the mass spectrometer. The precursor ion will correspond to the [M+H]⁺ adduct. The product ions are generated by fragmentation of the precursor ion in the collision cell.

Data Presentation: Method Validation Parameters

The following table summarizes typical acceptance criteria for a bioanalytical method validation according to regulatory guidelines.[6] Actual data would be generated during the validation of the method described above.

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Calibration Range | e.g., 0.5 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |